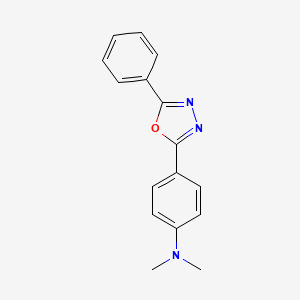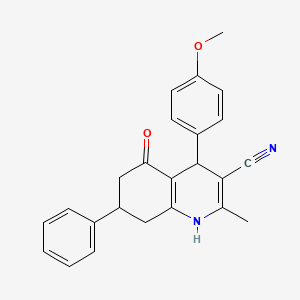![molecular formula C19H19N5O3S B11095169 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11095169.png)
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-nitrophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, continuous flow chemistry might be used to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for nitro group reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA, leading to the inhibition of DNA replication and transcription . The piperazine ring can enhance the compound’s binding affinity to various receptors, while the nitrophenyl group contributes to its overall biological activity . These interactions disrupt cellular processes, leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the nitrophenyl group.
N-(4-Nitrophenyl)piperazine: Contains the piperazine and nitrophenyl groups but lacks the benzothiazole moiety.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-[4-(13-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of the benzothiazole, piperazine, and nitrophenyl groups, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H19N5O3S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H19N5O3S/c25-18(20-14-5-7-15(8-6-14)24(26)27)13-22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)28-19/h1-8H,9-13H2,(H,20,25) |
InChI-Schlüssel |
VPWXGFJQDLFANG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11095090.png)

![2-methoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11095101.png)
![ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11095108.png)
![2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11095110.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid](/img/structure/B11095114.png)

![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095137.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11095145.png)
![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
![5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B11095151.png)

![N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11095166.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
